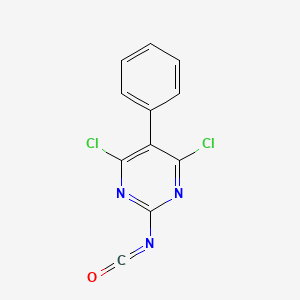![molecular formula C9H16O3 B14483540 Ethyl [(3-methylbut-1-en-2-yl)oxy]acetate CAS No. 64825-57-6](/img/structure/B14483540.png)
Ethyl [(3-methylbut-1-en-2-yl)oxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [(3-methylbut-1-en-2-yl)oxy]acetate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by its unique structure, which includes an ethyl group, a 3-methylbut-1-en-2-yl group, and an oxyacetate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(3-methylbut-1-en-2-yl)oxy]acetate typically involves the esterification of 3-methylbut-1-en-2-ol with ethyl acetate. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified by distillation to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to enhance the reaction rate and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl [(3-methylbut-1-en-2-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters.
Applications De Recherche Scientifique
Ethyl [(3-methylbut-1-en-2-yl)oxy]acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of ethyl [(3-methylbut-1-en-2-yl)oxy]acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then interact with various biological pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding.
Comparaison Avec Des Composés Similaires
Ethyl [(3-methylbut-1-en-2-yl)oxy]acetate can be compared with other similar esters, such as:
Ethyl acetate: A simple ester with a pleasant fruity aroma, commonly used as a solvent.
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Butyl [(3-methylbut-1-en-2-yl)oxy]acetate: Similar structure but with a butyl group instead of an ethyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
64825-57-6 |
|---|---|
Formule moléculaire |
C9H16O3 |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
ethyl 2-(3-methylbut-1-en-2-yloxy)acetate |
InChI |
InChI=1S/C9H16O3/c1-5-11-9(10)6-12-8(4)7(2)3/h7H,4-6H2,1-3H3 |
Clé InChI |
VQVUOYJLHKGYIX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)COC(=C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



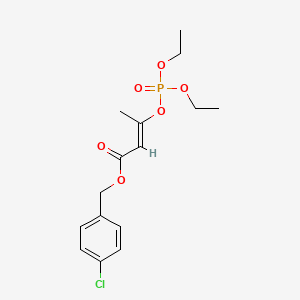



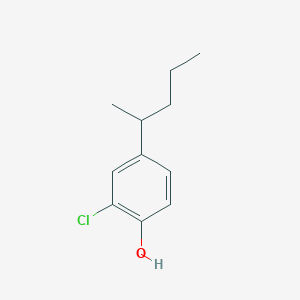



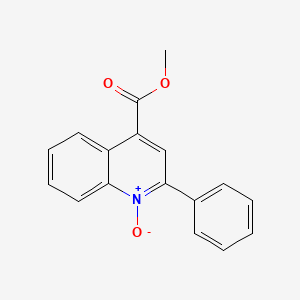
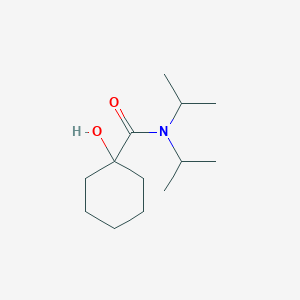

![9,10-Dioxabicyclo[3.3.2]decane](/img/structure/B14483534.png)
